Intracellular Accumulation and Retention: SKI-73 vs. Direct Inhibitor SKI-72
The prodrug SKI-73 exhibits a marked enhancement in intracellular accumulation and retention compared to its active metabolite SKI-72 (5a). In MDA-MB-231 cells, SKI-73 treatment leads to an approximate 10-fold enrichment of the active metabolites (2a and 5a) within cells over several days, a property not shared by the non-prodrug parent inhibitor, which is poorly cell-permeable [1].
| Evidence Dimension | Intracellular accumulation/enrichment of active metabolites |
|---|---|
| Target Compound Data | ~10-fold enrichment of active metabolites (2a and 5a) over several days |
| Comparator Or Baseline | SKI-72 (5a) - native active inhibitor (cell-impermeable) |
| Quantified Difference | >10-fold higher intracellular retention vs. direct inhibitor |
| Conditions | MDA-MB-231 breast cancer cells |
Why This Matters
This 10-fold enrichment directly translates to sustained on-target engagement and robust cellular activity, enabling functional studies that are impossible with the cell-impermeable active inhibitor alone.
- [1] Cai XC, Zhang T, Kim EJ, et al. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion. Elife. 2019;8:e47110. View Source
